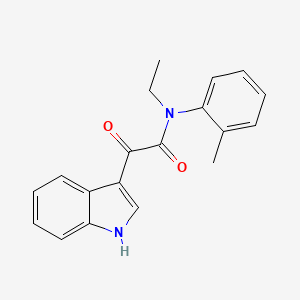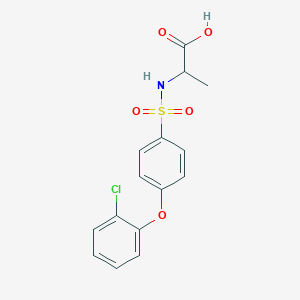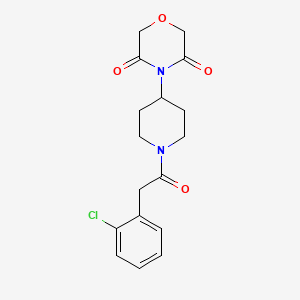![molecular formula C16H12ClNO3 B2904861 4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 879765-85-2](/img/structure/B2904861.png)
4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol” is a complex organic molecule that contains an oxazole ring . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The presence of a chlorophenyl group and a benzene diol group may also confer certain chemical properties and biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through cyclodehydration or cyclization reactions . The chlorophenyl group could be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the specific conditions and precursors used. The benzene-1,3-diol moiety could be formed through a variety of methods, including reduction reactions or through the use of specific phenol precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring, a chlorophenyl group, and a benzene-1,3-diol group . The exact 3D structure would depend on the specific spatial arrangement of these groups, which could be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The oxazole ring could potentially undergo reactions such as ring-opening, while the chlorophenyl group could participate in electrophilic aromatic substitution reactions . The benzene-1,3-diol group could undergo reactions typical of phenols, such as oxidation or formation of ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxazole ring could potentially influence its boiling point, stability, and solubility . The chlorophenyl and benzene-1,3-diol groups could also influence properties such as polarity and reactivity .Applications De Recherche Scientifique
Photoreaction Studies
The study of photoreactions involving similar compounds has led to insights into molecular structures and interactions. For instance, the main product of a photoreaction involving a related compound was found to exhibit specific molecular configurations and intermolecular hydrogen bonding, forming an inversion dimer (Yun-Zhou Jin et al., 2011).
Synthesis and Characterization
The synthesis and characterization of derivatives that include similar structural motifs have been reported. For example, derivatives incorporating triazole and oxazolyl functionalities were synthesized, and their molecular interactions were analyzed using various techniques such as Hirshfeld surface analysis and DFT calculations (Muhammad Naeem Ahmed et al., 2020).
Environmental Impact and Detection
Compounds with similar structures have been identified in environmental samples, indicating their usage and persistence. The detection of benzotriazole and benzophenone UV filters in sediment and sewage sludge highlights the environmental presence of such compounds and their potential impact (Zi-Feng Zhang et al., 2011).
Molecular Interactions and Crystal Structure
Research into the crystal structures of related molecules has provided insights into their molecular configurations and interactions. For instance, the crystal structure of a compound with two 4-chlorophenyl substituents revealed specific conformational characteristics and intermolecular interactions (Leila Lefrada et al., 2014).
Reaction Mechanisms and Synthesis Pathways
The exploration of reaction mechanisms and synthesis pathways for related compounds has contributed to the development of new synthetic methods. Research on the condensation reactions and the formation of dithiazolylidene derivatives from similar compounds has expanded the understanding of reaction pathways (K. Emayan et al., 1997).
Mécanisme D'action
The mechanism of action of this compound in biological systems would likely depend on its specific biological activities. Given the presence of an oxazole ring, it could potentially exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-9-15(10-2-4-11(17)5-3-10)16(21-18-9)13-7-6-12(19)8-14(13)20/h2-8,19-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWLCVCFFUWPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B2904778.png)
![5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904779.png)


![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)
![2-Amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904789.png)


![5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904792.png)
![N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide](/img/structure/B2904793.png)
![2-Fluoro-5-formyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B2904794.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2904796.png)


